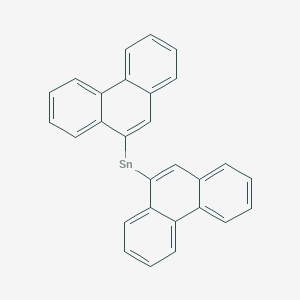
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound features a phosphanyl group attached to a butanone backbone, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one typically involves the reaction of diphenylphosphine with a suitable precursor. One common method is the reaction of diphenylphosphine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Applications De Recherche Scientifique
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one exerts its effects is primarily through its role as a ligand. The phosphanyl group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can activate or stabilize certain reaction intermediates, thereby enhancing the efficiency of catalytic processes.
Similar Compounds:
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the butanone backbone.
1,1’-Bis(diphenylphosphino)ferrocene: A bidentate ligand with a ferrocene backbone, widely used in catalysis.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with a different backbone structure.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in forming specific metal complexes that are not easily achievable with other ligands.
Propriétés
| 91222-65-0 | |
Formule moléculaire |
C18H21OP |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-diphenylphosphanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C18H21OP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
PXCARLKZWYZUIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
